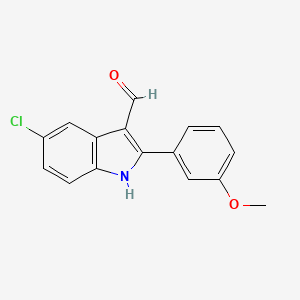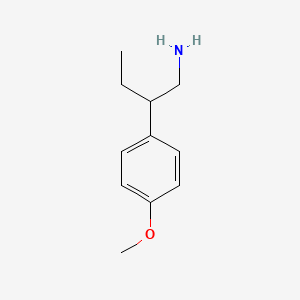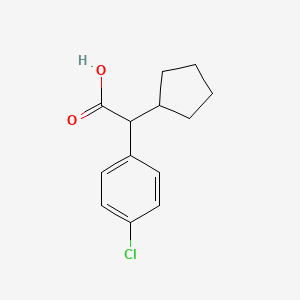![molecular formula C14H20N2O B7843232 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B7843232.png)
3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-3,7-diaza-bicyclo[331]nonan-9-OL is a bicyclic compound with a unique structure that includes a benzyl group and two nitrogen atoms within the bicyclo[331]nonane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL typically involves the alkylation of secondary amines with modified benzyl residues. One common method starts with 1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, which is then alkylated using benzyl bromide under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the benzyl group, typically using hydrogenation over a palladium catalyst.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, where the benzyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Benzyl bromide in the presence of a base like sodium hydride (NaH) in an organic solvent.
Major Products
Oxidation: 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one.
Reduction: 3,7-Diaza-bicyclo[3.3.1]nonan-9-OL.
Substitution: Various substituted diazabicyclononane derivatives depending on the substituent used.
Scientific Research Applications
3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as a chelating agent for metal ions, which can be useful in biochemical assays.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL involves its ability to form stable complexes with metal ions. The nitrogen atoms in the bicyclic structure act as coordination sites, allowing the compound to bind tightly to metal ions. This property is particularly useful in applications such as radiopharmaceuticals, where stable binding to radioactive metals is crucial .
Comparison with Similar Compounds
Similar Compounds
1,5-Diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-OL: Similar structure but with phenyl groups instead of benzyl groups.
3,7-Diazabicyclo[3.3.1]nonan-9-OL: Lacks the benzyl group, making it less bulky and potentially less selective in binding.
3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one: Oxidized form of the compound with a ketone group instead of a hydroxyl group.
Uniqueness
3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL is unique due to its combination of a bicyclic structure with a benzyl group and two nitrogen atoms. This combination provides a balance of steric bulk and coordination ability, making it particularly effective in forming stable complexes with metal ions.
Properties
IUPAC Name |
3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-14-12-6-15-7-13(14)10-16(9-12)8-11-4-2-1-3-5-11/h1-5,12-15,17H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDKFKLLBSEEBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC(C2O)CN1)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
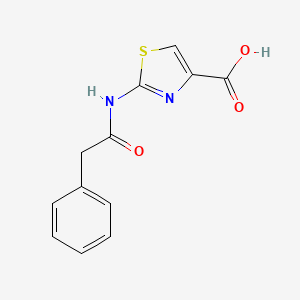
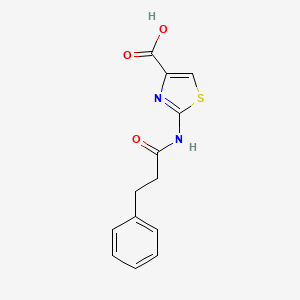

![5-amino-1-[6-(4-methylphenyl)pyridazin-3-yl]-1H-pyrazole-4-carboxamide](/img/structure/B7843176.png)
![3-(6-Chloro-2,2-dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic acid](/img/structure/B7843181.png)
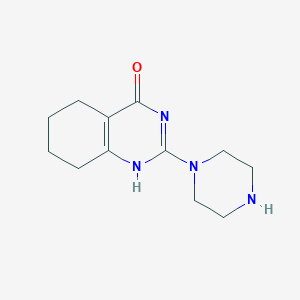
![2-Furoicacid,5-[(isopropylthio)methyl]-](/img/structure/B7843201.png)
![3-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid](/img/structure/B7843205.png)
![N-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B7843218.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-1,3-thiazole-4-carbonitrile](/img/structure/B7843226.png)
![3-Phenyl-4,5,6,7-tetrahydroisoxazolo[4,3-C]pyridine](/img/structure/B7843230.png)
